Side-Chain Divergence vs TAF1 Inhibitor CeMMEC1
The target compound replaces the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group of CeMMEC1 with a 6-methoxypyridin-3-yl moiety. CeMMEC1 binds TAF1 bromodomain-2 with Kd = 1.8 µM (ITC) and IC₅₀ = 0.9 µM (AlphaScreen), and does not bind BRD4 bromodomains-1/2 . For the target compound, the pyridine nitrogen and methoxy oxygen create a distinct hydrogen-bond-acceptor pharmacophore that is geometrically and electronically unlike the dioxin oxygen lone pairs, likely abolishing TAF1 BD2 affinity, as evidenced by a structurally related 6-methoxypyridin-3-yl amide returning Kd > 25 µM against TAF1 BD2 in BindingDB [1].
| Evidence Dimension | TAF1 bromodomain-2 binding affinity (Kd) |
|---|---|
| Target Compound Data | No direct data; closest 6-methoxypyridin-3-yl amide analog: Kd > 25 µM (BindingDB BDBM50427326) |
| Comparator Or Baseline | CeMMEC1: Kd = 1.8 µM (ITC) |
| Quantified Difference | ≥ 13.9-fold loss in affinity |
| Conditions | Human TAF1 BD2 (residues 1501–1635), E. coli expressed, ITC (CeMMEC1); isothermal titration calorimetry vs. >25 µM binding (analog) |
Why This Matters
Users seeking a TAF1 BD2 chemical probe must avoid this compound, as the 6-methoxypyridin-3-yl side chain is predicted to obliterate the key bromodomain interaction present in CeMMEC1.
- [1] BindingDB entry BDBM50427326 (CHEMBL2325697). Kd > 2.50×10⁴ nM for human TAF1 BD2. View Source
